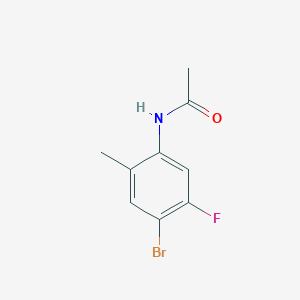

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630226 | |

| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-80-5 | |

| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (CAS 633335-80-5): A Key Building Block in Modern Medicinal Chemistry

Abstract

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, CAS 633335-80-5, is a strategically important synthetic intermediate in the landscape of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers and drug development professionals in leveraging this valuable building block for their research endeavors.

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The strategic functionalization of the aniline ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The acetamido group serves as a protected amine, which can be readily deprotected to reveal a nucleophilic center. The bromine atom is a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine and methyl groups can modulate the electronic properties and metabolic stability of the final molecule, often leading to improved drug-like properties.

This guide will delve into the synthetic pathways to access this compound, explore its chemical characteristics, and highlight its emerging applications, particularly in the synthesis of modulators of key biological targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 633335-80-5 | [1] |

| Molecular Formula | C₉H₉BrFNO | [1] |

| Molecular Weight | 246.08 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Room temperature, sealed, dry | [1] |

Spectral Data (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 4-bromo-5-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-Bromo-5-fluoro-2-methylaniline

The synthesis of the aniline precursor is a critical first step. A common route involves the reduction of a nitrated intermediate.

dot

Caption: Synthetic pathway to 4-Bromo-5-fluoro-2-methylaniline.

Acetylation of 4-Bromo-5-fluoro-2-methylaniline

The following protocol is a robust and widely applicable method for the acetylation of substituted anilines and can be readily adapted for the synthesis of the title compound.

Experimental Protocol: Acetylation of 4-Bromo-5-fluoro-2-methylaniline

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Addition of Acetylating Agent: While stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. For less reactive anilines, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or may require gentle heating.

-

Work-up: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the acetanilide product.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid and acetic anhydride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

dot

Caption: Experimental workflow for the acetylation of 4-Bromo-5-fluoro-2-methylaniline.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

The Acetamido Group: A Protecting Group and a Modulator of Reactivity

The acetamido group serves two primary purposes:

-

Protection of the Amine: The acetyl group protects the highly reactive amino group from participating in unwanted side reactions during subsequent synthetic transformations. This protection is crucial when performing reactions that are incompatible with a free amine.

-

Modulation of Directing Effects: The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is a significant moderation compared to the strongly activating and often polysubstitution-prone free amino group.

The acetyl group can be readily removed via hydrolysis under acidic or basic conditions to regenerate the free aniline, which can then be used in further synthetic steps.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring is a key functional handle for introducing molecular complexity through various cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

-

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for the synthesis of aryl alkynes.

-

Heck Coupling: This reaction with alkenes, catalyzed by palladium, forms a new carbon-carbon bond and introduces a vinyl group.

dot

Caption: Reactivity and synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. While specific examples of marketed drugs derived directly from this acetamide are not yet prevalent, its precursor, 4-bromo-5-fluoro-2-methylaniline, is a known building block for potent and selective modulators of important biological targets.

Synthesis of SIRT6 Modulators

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. The development of small molecule modulators of SIRT6 is an active area of research for the treatment of metabolic diseases, cancer, and age-related disorders. The precursor to the title compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of SIRT6. This highlights the potential of this compound as a starting material for the development of novel SIRT6 modulators.

A Versatile Scaffold for Library Synthesis

The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling reactions at the bromine position and by modifying the acetamido group, a vast chemical space can be explored to identify novel hits for a wide range of biological targets.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity and strategically positioned functional groups provide a robust platform for the synthesis of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, empowering researchers to unlock its full potential in their quest for new medicines.

References

-

MySkinRecipes. This compound. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

-

PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]

-

PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]

- Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide.

-

YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

-

PMC - NIH. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

-

ResearchGate. Investigation of the reactivity of 2 and 5 in a cross-coupling reaction... [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo-. [Link]

-

AOBChem USA. N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Abstract

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a substituted acetanilide derivative that represents a class of chemical structures frequently utilized as building blocks in medicinal chemistry and materials science. As with any candidate molecule in a discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely a characterization exercise but a critical prerequisite for predicting its behavior, optimizing its formulation, and ensuring its ultimate utility and safety.[1] This guide provides an in-depth framework for the systematic evaluation of this compound, moving beyond simple data reporting to explain the causality behind experimental choices. We present authoritative, field-proven protocols for determining key parameters such as melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). This document is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to compound characterization.

Compound Identification and Molecular Structure

Precise identification is the foundation of all subsequent experimental work. The structural and molecular details of the target compound are as follows:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 633335-80-5 | [2][3] |

| Molecular Formula | C₉H₉BrFNO | [4][5] |

| Molecular Weight | 246.08 g/mol | [4][5] |

2D Structure:

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, with a high rate of attrition.[1] A significant portion of these failures can be attributed to suboptimal physicochemical properties that hinder a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early and accurate characterization allows for informed decisions, enabling chemists to prioritize candidates with a higher probability of success.

Key properties directly influence a molecule's "drug-likeness," a concept famously encapsulated by Lipinski's "Rule of Five".[6] For instance:

-

Solubility is a primary determinant of bioavailability for orally administered drugs; a compound must dissolve to be absorbed.[7]

-

Lipophilicity (LogP) governs a molecule's ability to permeate biological membranes, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and potential toxicity.[8][9]

-

The Ionization Constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.[10][11]

-

Melting Point (MP) provides a crucial, easily accessible measure of purity and can indicate the stability of the crystalline form.[12][13]

Therefore, the protocols detailed below are not just analytical procedures; they are essential tools for risk mitigation and rational drug design.[14]

Core Physicochemical Properties: Protocols and Rationale

While specific experimental data for this compound is not widely published, this section provides robust, standard methodologies for its determination.

Melting Point (MP) Determination

Field Insight: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[15] This makes MP determination an indispensable first-line quality control check.[13]

Protocol: Capillary Tube Method (Pharmacopeial Standard)

This method is widely adopted in pharmaceutical quality control for its simplicity and reliability.[12]

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform packing and heat transfer.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is critical for accurate results.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus. Modern instruments provide automated detection and digital readouts, but manual observation with a controlled heating block and thermometer is also valid.

-

Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to approximate the melting point. This causality-driven step saves significant time during the precise measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated MP. Then, reduce the heating rate to 1-2 °C/min. A slow ramp rate is essential to allow the system to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). For a pure compound, this range should be narrow (< 2 °C).

Aqueous Solubility Determination

Field Insight: Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract. We describe a kinetic solubility assay, which is a high-throughput method used early in discovery to identify compounds that may have solubility liabilities.[16]

Protocol: Kinetic Solubility Assessment via Nephelometry

This method measures the concentration at which a compound precipitates from an aqueous solution when added from a Dimethyl Sulfoxide (DMSO) stock, mimicking conditions often used in biological screens.[16]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). The use of DMSO is standard as it can solubilize a wide range of organic molecules.[16]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations.

-

Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%. The low final organic solvent concentration is crucial for assessing behavior in a predominantly aqueous environment.

-

Incubation and Measurement: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C). Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control. This provides a rapid assessment of the compound's tendency to precipitate.

Lipophilicity (LogP) Determination

Field Insight: The octanol-water partition coefficient (LogP) is the globally accepted standard for measuring lipophilicity.[8] It provides a quantitative measure of a molecule's preference for a lipid-like environment (n-octanol) versus an aqueous one, which is a key predictor of membrane permeability.[9]

Protocol: Shake-Flask Method (OECD Gold Standard)

This classic "gold standard" method directly measures the partitioning of the compound between two immiscible phases.[8][17]

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) that have been mutually pre-saturated. This is a critical self-validating step to prevent volume changes during the experiment due to the slight miscibility of the two solvents.[18]

-

Compound Addition: Add a known amount of this compound to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The amount should be low enough to ensure it dissolves completely in the preferred phase.

-

Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure a complete partition equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers. Emulsion formation can be an issue, especially for highly lipophilic compounds, and centrifugation is the primary means to resolve this.[17][19]

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Ionization Constant (pKa) Determination

Field Insight: Most drugs are weak acids or bases. The pKa value determines the degree of ionization at different body pHs (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4).[10] This is critical as the neutral form of a drug is typically more membrane-permeable, while the ionized form is often more soluble.

Protocol: Potentiometric Titration

This method involves titrating the compound with a strong acid or base and monitoring the solution's pH. It is a highly accurate method for determining pKa.[18]

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system. If aqueous solubility is low, a co-solvent like methanol or DMSO may be used, but the results will be an apparent pKa (pKaapp) that may need to be extrapolated back to 0% co-solvent.[10]

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (if the compound is basic) or NaOH (if it is acidic) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more complex molecules or noisy data, derivative plots (d(pH)/dV) can be used to accurately identify the equivalence point. Computational software is often used to fit the titration curve and derive the pKa value(s).

Summary of Physicochemical Properties

| Parameter | Value | Method |

| CAS Number | 633335-80-5 | Literature[2][3] |

| Molecular Formula | C₉H₉BrFNO | Literature[4][5] |

| Molecular Weight | 246.08 g/mol | Literature[4][5] |

| Melting Point | To be determined | Capillary Method |

| Aqueous Solubility | To be determined | Nephelometry |

| LogP (pH 7.4) | To be determined | Shake-Flask Method |

| pKa | To be determined | Potentiometric Titration |

Visualization of the Characterization Workflow

A logical, stepwise approach to physicochemical characterization ensures that foundational data informs subsequent, more complex experiments. The following workflow illustrates this best-practice sequence.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Conclusion

The systematic characterization of this compound, or any new chemical entity, is a cornerstone of successful scientific development. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is critical for establishing structure-property relationships, identifying potential development hurdles early, and ultimately enabling the rational design of molecules with optimized properties for their intended application in research and development.

References

-

PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Griffith, D. A., & Jarvis, S. E. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(6), 357–364. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. SUI Generis, 1(1), 1-20. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58829. [Link]

-

Wang, J., et al. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Journal of Pharmaceutical Analysis, 5(4), 219-228. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(10), 1537-1555. [Link]

-

Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]

-

Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Analytical Testing Labs. Melting Point Determination. [Link]

-

Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

National Institutes of Health. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 202865-76-7|N-(2-Bromo-5-fluoro-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. N-(4-bromo-2-fluoro-5-methylphenyl)acetamide 95% | CAS: 1864304-43-7 | AChemBlock [achemblock.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. ijirss.com [ijirss.com]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promptpraxislabs.com [promptpraxislabs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jove.com [jove.com]

An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. It covers its core structural and physicochemical properties, a detailed synthesis protocol, and its significance as a building block in the synthesis of complex molecules.

Introduction and Core Attributes

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a strategic arrangement of bromo, fluoro, and methyl substituents on a phenylacetamide core, makes it a versatile precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors[1]. The presence of multiple functional groups allows for a variety of chemical transformations, such as cross-coupling reactions at the bromine site and further modifications of the amide group[2][3]. This compound is primarily utilized in research and development settings for the synthesis of novel, biologically active compounds[4].

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrFNO | [4] |

| Molecular Weight | 246.08 g/mol | [4][5] |

| CAS Number | 633335-80-5 | [5][6][7] |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid | |

| Storage | Room temperature, in a dry, sealed container | [4] |

Chemical Structure

The structure of this compound is defined by an acetamide group attached to a substituted aniline ring. The phenyl ring is substituted with a bromine atom at position 4, a fluorine atom at position 5, and a methyl group at position 2, relative to the acetamide group.

Caption: Chemical structure of this compound.

Synthesis Protocol

The primary route for synthesizing this compound is through the acetylation of its corresponding aniline precursor, 5-bromo-4-fluoro-2-methylaniline. This is a standard and efficient method for forming the amide bond.

Precursor Synthesis: 5-Bromo-4-fluoro-2-methylaniline

The precursor, 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), is a key intermediate[2][3]. One common synthesis route involves the reduction of 2-nitro-4-bromo-5-fluorotoluene. A mixture of iron powder and ammonium chloride in water is heated to reflux, followed by the addition of the nitro compound to yield 5-bromo-4-fluoro-2-methylaniline[8].

Acetylation of 5-Bromo-4-fluoro-2-methylaniline

This protocol details the acetylation of the aniline precursor to yield the target compound.

Materials:

-

5-Bromo-4-fluoro-2-methylaniline

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid, dichloromethane, or ethyl acetate)

-

A base (optional, e.g., pyridine or triethylamine)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-fluoro-2-methylaniline in the chosen solvent. The choice of solvent depends on the reaction scale and desired workup procedure. Acetic acid can serve as both solvent and catalyst.

-

Reagent Addition: While stirring the solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride. The reaction is typically exothermic, so controlled addition is recommended. If a non-acidic solvent is used, a base can be added to scavenge the acetic acid byproduct.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into cold water. This will hydrolyze any remaining acetic anhydride and precipitate the this compound product, which is typically a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a highly effective and readily available acetylating agent. The use of a slight excess ensures the complete conversion of the starting aniline.

-

Solvent: The choice of solvent is crucial for reaction efficiency. Acetic acid is often used as it can also catalyze the reaction. Inert solvents like dichloromethane are suitable for reactions that require a non-protic environment.

-

Quenching in Water: This step is essential for both precipitating the product and safely neutralizing the excess reactive acetic anhydride.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a building block in the synthesis of more complex molecules. Its utility stems from the ability to selectively perform chemical reactions at different positions of the molecule.

-

Pharmaceutical Synthesis: This compound is a valuable intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). The specific arrangement of its functional groups allows for the construction of molecular scaffolds found in various therapeutic agents, including potential antimicrobial and anti-inflammatory drugs, as well as compounds targeting the central nervous system and cancers[4]. The precursor, 5-bromo-4-fluoro-2-methylaniline, is known to be used in the synthesis of SIRT6 activators, which are being investigated as potential tumor suppressors[3].

-

Agrochemical Research: Similar to its role in pharmaceuticals, this intermediate is also employed in the synthesis of new pesticides and herbicides[1].

Safety and Handling

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its well-defined structure and the presence of multiple reactive sites make it an ideal starting material for the synthesis of a wide range of complex organic molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this valuable compound for their discovery programs.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7): A Key Building Block for Chemical Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 633335-80-5 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. 5-溴-4-氟-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of Bromo-Fluoro-Methyl Substituted Anilines in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with biological targets in a highly specific manner. Among these, the bromo-fluoro-methyl substituted aniline motif has garnered significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of bromine, fluorine, and methyl groups onto the aniline ring creates a trifecta of functionality, providing a powerful platform for modulating the physicochemical and pharmacological properties of a molecule.

This guide provides an in-depth technical exploration of the biological significance of this scaffold. We will move beyond a simple cataloging of compounds to explain the underlying causality behind its utility, from its fundamental chemical properties to its application in blockbuster drugs and emerging therapeutic areas. This document is designed to serve as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to empower the next wave of innovation in drug discovery.

Part 1: The Bromo-Fluoro-Methyl Aniline Scaffold: A Privileged Motif

Physicochemical Properties and Rationale for Use

The power of the bromo-fluoro-methyl aniline scaffold lies in the synergistic interplay of its substituents. Each group imparts distinct properties that medicinal chemists can leverage to overcome common drug development challenges.

-

Fluorine: The most electronegative element, fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1] Furthermore, the carbon-fluorine bond can participate in favorable orthogonal dipole-dipole interactions and weak hydrogen bonds with biological targets, enhancing binding affinity and selectivity.[1]

-

Bromine: Far more than a simple bulky group, the bromine atom is a versatile synthetic handle. It is an ideal participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures from the aniline core.[2][3][4] This reactivity is crucial for library synthesis and lead optimization. Additionally, bromine can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in specific ligand-receptor binding.

-

Methyl Group: The position of the methyl group can sterically influence the conformation of the molecule, directing its binding orientation. It also increases lipophilicity, which can enhance membrane permeability. Strategically placed, a methyl group can also shield adjacent parts of the molecule from metabolic degradation. Conversely, its presence at certain positions, such as ortho to the amino group, may suppress the rate of metabolic activation reactions at the NH2 moiety, potentially mitigating toxicity.[5][6]

This multi-functional nature makes the scaffold an exceptionally valuable building block for creating diverse chemical libraries with a high potential for biological activity.[3]

Synthetic Strategies

The synthesis of bromo-fluoro-methyl substituted anilines typically relies on well-established electrophilic aromatic substitution reactions. A common and scalable approach is the direct bromination of a corresponding fluoro-methyl aniline precursor.

This protocol describes a representative synthesis using N-Bromosuccinimide (NBS) as an effective brominating agent.

Materials:

-

3-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve 3-fluoro-2-methylaniline (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is critical to control regioselectivity and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the high-purity 4-bromo-3-fluoro-2-methylaniline.[3]

Part 2: Applications in Kinase Inhibition

Kinases as Critical Drug Targets

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[7] Small molecule kinase inhibitors that compete with ATP at the enzyme's active site have revolutionized the treatment of various malignancies.

A Core Scaffold for Potent Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure that forms the core of several potent, FDA-approved kinase inhibitors.[8][9] The specific arrangement of the substituents on the aniline ring is critical for achieving high binding affinity and a desirable selectivity profile.[8]

A prime example is Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor synthesized from a 3-bromo-5-(trifluoromethyl)aniline precursor.[8][9] Ponatinib is exceptionally potent against BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML). Crucially, it retains activity against the T315I "gatekeeper" mutation, which confers resistance to other inhibitors like imatinib and nilotinib.[8] This demonstrates how the unique stereoelectronic properties of the scaffold can be harnessed to overcome clinical resistance mechanisms.

Quantitative Analysis of Inhibitory Potency

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the kinase's activity. The data below highlights the potent, low-nanomolar activity of Ponatinib, a drug built upon this scaffold.

| Kinase Target | Ponatinib IC50 (nM) | Nilotinib IC50 (nM) | Biological Relevance |

| BCR-ABL | 0.37 | 20 | Driver of Chronic Myeloid Leukemia (CML) |

| BCR-ABL T315I | 2.0 | >3000 | Common resistance mutation in CML |

| VEGFR2 | 1.5 | - | Angiogenesis, tumor growth |

| FGFR1 | 2.2 | - | Cell proliferation and differentiation |

| FLT3 | 1.1 | - | Driver of Acute Myeloid Leukemia (AML) |

| SRC | 5.4 | - | Cell growth, motility, and adhesion |

| KIT | 7.0 | - | Gastrointestinal stromal tumors (GIST) |

| Data compiled from BenchChem.[8] |

Experimental Protocol: In Vitro Radiometric Kinase Assay

Determining the IC50 value is a critical step in characterizing a new kinase inhibitor. The radiometric assay remains a gold standard for its sensitivity and direct measurement of enzymatic activity.

Materials:

-

Recombinant kinase enzyme

-

Specific peptide substrate for the kinase

-

Test compound (e.g., bromo-fluoro-methyl aniline derivative) dissolved in DMSO

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

96-well filter plates (e.g., phosphocellulose)

-

Phosphoric acid wash solution

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and the peptide substrate.

-

Pre-incubation: Add the reaction mixture to the wells containing the test compound. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding radiolabeled ATP to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: Stop the reaction by adding an excess of phosphoric acid. This protonates the peptide substrate, causing it to bind to the phosphocellulose filter plate.

-

Washing: Transfer the reaction mixture to the 96-well filter plate and wash multiple times with phosphoric acid wash solution to remove unincorporated radiolabeled ATP.

-

Detection: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Part 3: Emerging Therapeutic Applications

While their role in kinase inhibition is well-established, the versatility of bromo-fluoro-methyl anilines extends to other innovative therapeutic strategies.

Sirtuin 6 (SIRT6) Activation

Sirtuin 6 (SIRT6) is a lysine deacetylase that plays a crucial role in DNA repair, genome stability, and metabolism. Its function as a tumor suppressor has made it an attractive target for cancer therapy.[2] The compound 5-bromo-4-fluoro-2-methylaniline is a key building block in the synthesis of the "MDL" series of compounds, such as MDL-800 and MDL-801.[2] These molecules act as allosteric activators of SIRT6, binding to a site distinct from the active site to enhance the enzyme's deacetylase activity. This leads to a decrease in histone levels in cancer cells, suppressing proliferation and potentially enhancing the efficacy of other cancer therapies.[2]

Antimicrobial and Agrochemical Potential

The biological activity of these scaffolds is not limited to human therapeutics. Halogenated anilines have demonstrated potential as antimicrobial agents. Studies have shown that certain derivatives can inhibit the growth and biofilm formation of pathogenic bacteria, such as Vibrio species, by inducing the production of reactive oxygen species (ROS), which leads to cellular damage.[10] This highlights their potential for development as novel antibiotics.

Furthermore, these versatile chemical intermediates are widely used in the agrochemical industry as precursors for the synthesis of herbicides, fungicides, and insecticides, where the specific substitution pattern can enhance the efficacy and selectivity of the final product.[11][12]

Part 4: Pharmacokinetics and Toxicological Considerations

ADMET Profile

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For aniline derivatives, a key metabolic pathway is N-hydroxylation of the amino group, which can sometimes lead to haematotoxicity.[5] The substitution pattern on the ring significantly influences these properties. As previously noted, the presence of a methyl group at the C2-position (ortho to the amine) can suppress rapid metabolic activation at the NH2 moiety, potentially improving the safety profile.[5][6] Fluorine substitution is also a well-established strategy to block metabolic hot-spots and improve bioavailability. Careful design and early ADMET screening are essential for advancing compounds based on this scaffold.

Experimental Protocol: Cell Viability (MTT) Assay

Assessing the cytotoxicity of a compound against both cancerous and healthy cell lines is a fundamental step in preclinical development. The MTT assay is a colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cell lines (e.g., cancer cell line and a normal cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the concentration that causes 50% inhibition of cell growth (IC50 or GI50).[8]

Conclusion

The bromo-fluoro-methyl substituted aniline scaffold represents a testament to the power of strategic molecular design. Its unique combination of substituents provides a synthetically tractable and biologically potent platform that has already delivered life-saving medicines and continues to fuel innovation across diverse therapeutic fields. From the rational design of next-generation kinase inhibitors capable of overcoming drug resistance to the allosteric activation of tumor-suppressing enzymes, this privileged structure offers a robust foundation for discovery. As our understanding of complex disease biology deepens, the inherent versatility of this scaffold ensures that it will remain a critical tool for researchers, scientists, and drug developers working to address the most pressing challenges in human health.

References

- Vertex AI Search. (n.d.). Time in Pasuruan, ID.

- Vertex AI Search. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.

- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.

- BenchChem. (n.d.). Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)Aniline Scaffolds: A Comparative Guide.

- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

- ChemicalBook. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

- BenchChem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.

- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-4-methylaniline.

- MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).

- MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

- ResearchGate. (2025, October 13). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- PubMed. (2021, November 1). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats.

- ResearchGate. (2025, August 9). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Bromo-5-fluoro-4-methylaniline [myskinrecipes.com]

- 12. echemi.com [echemi.com]

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Strategic Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a halogenated and functionalized aromatic compound, has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that can modulate physicochemical properties, a methyl group, and an acetamide moiety, offers a versatile platform for a range of chemical transformations.

This guide provides a comprehensive overview of this compound as a synthetic building block. We will delve into its chemical properties, synthesis, and, most importantly, its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to drug discovery and development. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, thereby empowering the reader to effectively leverage this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the bromine, fluorine, and amide functionalities imparts a unique set of characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 633335-80-5 | [1][2] |

| Molecular Formula | C₉H₉BrFNO | [1] |

| Molecular Weight | 246.08 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis of this compound

The most direct and common route to this compound is through the acetylation of its corresponding aniline precursor, 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3). This reaction is a standard transformation in organic synthesis.

Rationale for the Synthetic Approach

The acetylation of anilines is a robust and high-yielding reaction. Acetic anhydride is typically employed as the acetylating agent due to its reactivity and the ease of removal of the acetic acid byproduct. The reaction can be performed under mild conditions and often proceeds to completion with high purity of the desired product. The use of a base is optional but can be employed to neutralize the acetic acid formed during the reaction. For laboratory-scale preparations, conducting the reaction in a suitable solvent like dichloromethane or even in an aqueous medium can be effective.[4]

Experimental Protocol: Acetylation of 5-Bromo-4-fluoro-2-methylaniline

This protocol is a general guideline for the synthesis of this compound.

Materials:

-

5-Bromo-4-fluoro-2-methylaniline

-

Acetic anhydride

-

Dichloromethane (DCM) or an alternative suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Caption: Workflow for the synthesis of this compound.

This compound in Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[5] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction. For substrates like this compound, a variety of palladium sources such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the organoboron species for transmetalation. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is of immense importance in medicinal chemistry as the arylamine motif is present in a vast number of biologically active compounds.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often being the most effective. These ligands promote both the oxidative addition and the challenging reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the palladium-amine complex. The reaction is usually carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or RuPhos)

-

Base (e.g., NaOtBu or LHMDS)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk tube.

-

Add the base (1.2-1.5 eq), this compound (1.0 eq), and the amine (1.1-1.2 eq).

-

Add the anhydrous solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.[7]

Application in Drug Discovery: Synthesis of a Key Intermediate for a Neurokinin 1 (NK1) Receptor Antagonist

A significant application of this compound and its derivatives is in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). For instance, the structurally related 4-bromo-2-fluoro-N-methylbenzamide is a key starting material in an improved process for the synthesis of Enzalutamide, a potent androgen receptor inhibitor.[8]

More directly, a patent application (WO2021094247A1) describes the synthesis of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a key intermediate for the neurokinin 1 (NK1) receptor antagonist NT-814.[3][9] While the patent may start from a different but related bromo-precursor, the utility of the (4-bromo-5-fluoro-2-methylphenyl) moiety is clearly demonstrated. A plausible synthetic route to this key intermediate could involve a Suzuki coupling of a boronic ester derivative of this compound with a suitably substituted chloropyridine, followed by further functional group manipulations. This highlights the strategic importance of the title compound as a versatile building block in the synthesis of complex drug targets.

Conclusion

This compound is a highly valuable and versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its multifunctionality allows for the strategic and efficient construction of complex molecular scaffolds through well-established synthetic transformations. The ability to participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provides access to a wide range of novel arylated and aminated derivatives. As demonstrated by its relevance in the synthesis of precursors to important therapeutic agents, this compound serves as a testament to the power of rational molecular design in modern organic synthesis. The protocols and insights provided in this guide are intended to facilitate the exploration of the full synthetic potential of this compound in the ongoing quest for new and improved medicines.

References

-

New Journal of Chemistry Supporting Information. The Royal Society of Chemistry.

-

WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.

-

WO/2021/094247 NEW CHEMICAL PROCESS FOR MAKING 6-CHLORO-4-(4-FLUORO-2-METHYLPHENYL)PYRIDIN-3-AMINE A KEY INTERMEDIATE OF NT-814. WIPO Patentscope.

-

This compound. MySkinRecipes.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH.

-

This compound. Chemsrc.com.

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry.

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

-

Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. Benchchem.

-

US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

-

US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

US20170190670A1 - Improved process for the preparation of enzalutamide. Google Patents.

-

CAS 633335-80-5 | this compound supply. Guidechem.

-

CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. Google Patents.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

(12) United States Patent. Googleapis.com.

-

5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

-

Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. Benchchem.

-

A Convenient Laboratory Preparation of Acetanilide. Resonance – Journal of Science Education.

-

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

-

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. Sigma-Aldrich.

-

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

-

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide 95%. Advanced ChemBlocks.

-

CAS NO. 633335-80-5 | this compound. Arctom.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.

-

N-(5-Fluoro-2-methylphenyl)acetamide. Sigma-Aldrich.

-

N-Terminus Acetylation Protocol. CDN.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH.

-

2642577-31-7|6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride. BLDpharm.

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

-

ACETYLATION LABELING MASS SPECTROMETRY. Proceedings of the Indiana Academy of Science.

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.

-

US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

-

Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.

-

WO2021163344A1 - Novel prmt5 inhibitors. Google Patents.

-

WO2020033288A1 - Prmt5 inhibitors. Google Patents.

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central.

Sources

- 1. This compound | 633335-80-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-Depth Technical Guide to the Potential Applications of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide Derivatives

Abstract

The N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide scaffold is a highly functionalized aromatic system that holds considerable promise as a versatile intermediate in the synthesis of novel therapeutic agents and advanced materials. The strategic arrangement of bromo, fluoro, and methyl substituents on the phenyl ring, combined with the reactive acetamide group, provides a unique platform for chemical modification and the introduction of diverse pharmacophores. This technical guide explores the potential applications of derivatives of this core structure, with a primary focus on their emerging role as potent and selective activators of Sirtuin 6 (SIRT6), a critical enzyme implicated in aging, metabolism, and cancer. We will delve into the synthetic utility of this scaffold, the rationale for its specific substitution pattern in drug design, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising chemical entity.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is more than just a collection of atoms; it is a carefully designed building block with inherent chemical potential. The precursor, 5-bromo-4-fluoro-2-methylaniline, is a trifunctional intermediate that allows for a range of synthetic manipulations, including cross-coupling reactions at the bromine position, nucleophilic substitution of the fluorine atom, and modifications of the amino group.[1][2] This versatility makes it an attractive starting point for the construction of complex molecular architectures.